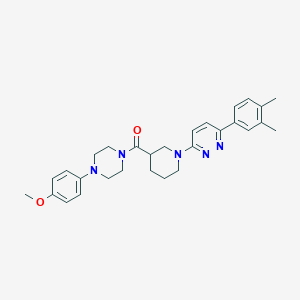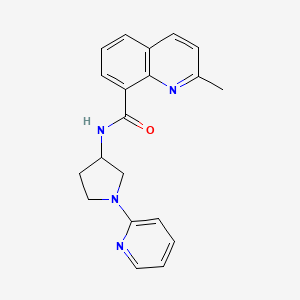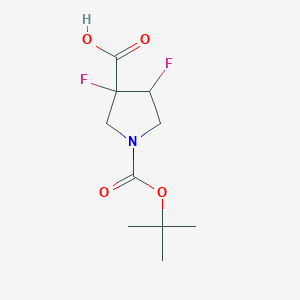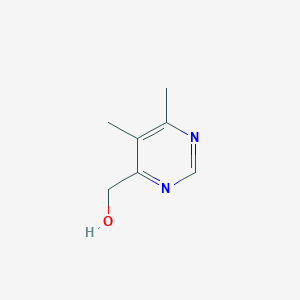
(5,6-Dimethylpyrimidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5,6-Dimethylpyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 2385507-70-8 . It has a molecular weight of 138.17 . This compound is typically stored at room temperature and is available in powder form . It is used in scientific research due to its unique structure, which allows for diverse applications, such as pharmaceutical synthesis and organic reactions.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10N2O/c1-5-6 (2)8-4-9-7 (5)3-10/h4,10H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Photochemical Reactions
K. Pfoertner's study on the photochemical reduction of 4,6-Dimethyl-2-pyrimidinol in methanol and 2-propanol explores the formation of addition products and dihydrodimers. The research delves into the chemical pathways and potential applications in synthesizing complex molecular structures through photochemistry Pfoertner, 1975.
Conversion of Methanol to Hydrocarbons
C. Chang, W. H. Lang, and R. Smith reported on the conversion of methanol and other O-compounds to hydrocarbons using shape-selective zeolites, highlighting the potential for methanol to serve as a feedstock in producing valuable hydrocarbons and fuels Chang, Lang, & Smith, 1977.
Complex Formation and Catalysis
Research by S. N. Pod''yachev et al. investigates the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone with dysprosium(III) tris(acetylacetonate) in aqueous methanol, emphasizing the role of the compound in facilitating complex formations that are crucial in catalysis and material science Pod''yachev et al., 1994.
Antimicrobial and Anticancer Agents
The work by H. Hafez, Abdel-Rhman B. A. El-Gazzar, and S. Al-Hussain on novel pyrazole derivatives, including those related to pyrimidin-4-yl methanol structures, as potential antimicrobial and anticancer agents, demonstrates the compound's relevance in medicinal chemistry and drug development Hafez, El-Gazzar, & Al-Hussain, 2016.
Hydrocarbon Synthesis from Methanol
E. Derouane et al. explored the mechanism of converting methanol and ethanol to hydrocarbons on synthetic zeolite H-ZSM-5, providing insights into the catalytic processes that convert methanol to valuable chemical products Derouane et al., 1978.
Safety and Hazards
The safety information for “(5,6-Dimethylpyrimidin-4-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation .
Propiedades
IUPAC Name |
(5,6-dimethylpyrimidin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)3-10/h4,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIMPRFWEKFELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2891550.png)


![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)

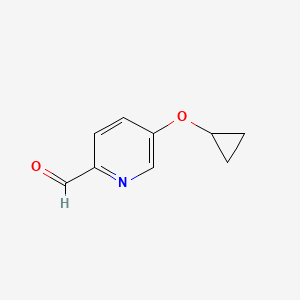
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)
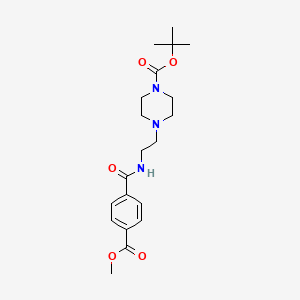
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2891565.png)
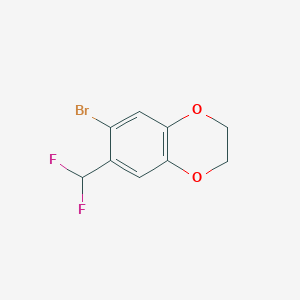
![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)
